

An In-depth Technical Guide to 2-(Methylthio)benzimidazole (CAS 7152-24-1)

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Compound of Interest

Compound Name: 2-(Methylthio)benzimidazole

Cat. No.: B182452

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **2-(Methylthio)benzimidazole**, also known as 2-methylsulfanyl-1H-benzimidazole, is a versatile heterocyclic compound with the CAS number 7152-24-1.^[1] Its unique molecular structure, featuring a benzimidazole core fused with a methylthio group, makes it a valuable intermediate and building block in diverse scientific fields.^[1] This technical guide provides a comprehensive overview of its core properties, biological significance, and key experimental methodologies. The compound is a key player in the synthesis of various pharmaceuticals, including potential anti-cancer, antifungal, and antibacterial agents.^[1] Furthermore, it finds applications in agrochemicals and materials science, where it is used to develop advanced polymers and coatings.^[1] This document consolidates critical data to support ongoing research and development efforts involving this compound.

Physicochemical Properties

2-(Methylthio)benzimidazole is typically a white to off-white crystalline solid at room temperature.^{[1][2]} Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Reference(s)
CAS Number	7152-24-1	[1][2][3][4]
Molecular Formula	C ₈ H ₈ N ₂ S	[1][2][3]
Molecular Weight	164.23 g/mol	[1][3]
IUPAC Name	2-methylsulfanyl-1H-benzimidazole	[3]
Synonyms	2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole	[1][3][5]
Appearance	White to almost white crystalline powder	[1][2]
Melting Point	202-205 °C	[1][2][4][6]
Boiling Point	347.2 ± 25.0 °C (Predicted)	[2][7]
Flash Point	163.8 °C	[2]
Density	1.1724 g/cm ³ (Rough Estimate)	[2]
Vapor Pressure	5.48E-05 mmHg at 25°C	[2]
Solubility	Moderately soluble in organic solvents like DMSO, DMF, and methanol.[8][9]	[8][9]
Purity	Typically ≥ 99% (HPLC)	[1]
Storage	Store at room temperature, sealed in a dry environment.[1]	[1]

Biological and Chemical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory

effects.[10][11][12] **2-(Methylthio)benzimidazole** serves as a crucial starting material for synthesizing more complex, biologically active molecules.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of pharmaceuticals.[1] Researchers have utilized it to design compounds with potent antifungal and antibacterial properties, showing potential in combating resistant pathogens.[1] Its derivatives have also been investigated for anthelmintic (anti-worm) and anti-cancer activities, highlighting its ability to interact effectively with various biological pathways.[1][13][14]
- **Agrochemicals:** The compound is used in the formulation of agrochemicals to protect crops against pests and diseases, thereby supporting sustainable agriculture by enhancing crop yield and quality.[1]
- **Materials Science:** In materials science, **2-(Methylthio)benzimidazole** is explored for developing novel polymers and coatings that exhibit enhanced chemical resistance and durability.[1]
- **Biochemical Research:** It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways and identifying potential therapeutic targets.[1]

Key Experimental Protocols

General Synthesis of 2-(Alkylthio)benzimidazole Derivatives

The synthesis of **2-(Methylthio)benzimidazole** and its derivatives often starts from o-phenylenediamine or a substituted analogue. A common and plausible pathway involves the formation of a 2-mercaptobenzimidazole intermediate, followed by alkylation.

Methodology:

- **Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate:**
 - o-Phenylenediamine (1 equivalent) is reacted with chloroacetic acid (1.5 equivalents) in the presence of an acid like hydrochloric acid (4N).[15]

- Alternatively, o-phenylenediamine can be condensed with reagents like potassium ethyl xanthate or carbon disulfide to form the 2-mercaptobenzimidazole ring.
- Step 2: S-Alkylation (Methylation):
 - The resulting 2-mercaptobenzimidazole is dissolved in a suitable solvent such as ethanol.
 - A base (e.g., sodium hydroxide solution) is added to the mixture to deprotonate the thiol group, forming a thiolate salt.
 - A methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), is then added to the reaction mixture.
 - The mixture is stirred, often under reflux, for several hours to allow the S-alkylation to proceed to completion.[\[15\]](#)
- Step 3: Work-up and Purification:
 - After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed several times with water to remove inorganic salts and impurities.[\[15\]](#)
 - The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol) or by silica gel column chromatography to yield the pure **2-(Methylthio)benzimidazole**.[\[16\]](#)[\[17\]](#)

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)

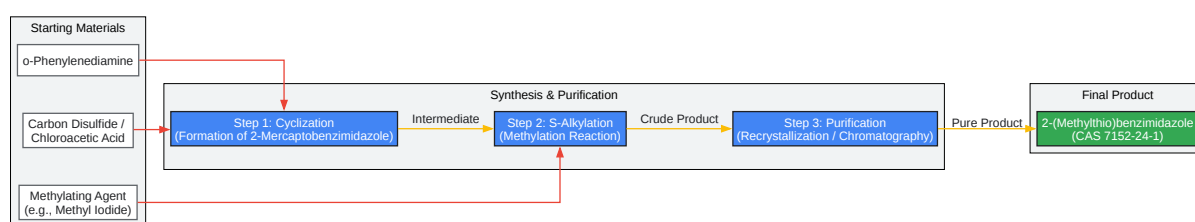
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **2-(Methylthio)benzimidazole** derivatives against bacterial strains such as *Escherichia coli* and *Staphylococcus aureus*.[\[15\]](#)

Methodology:

- Preparation of Test Compounds:
 - A stock solution of the synthesized **2-(Methylthio)benzimidazole** derivative is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[\[15\]](#)
 - A series of twofold dilutions are prepared from the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations (e.g., 3.12 to 100 mg/mL).[\[15\]](#)
- Preparation of Bacterial Inoculum:
 - The test bacteria (*E. coli*, *S. aureus*) are cultured in a suitable broth overnight at 37°C.
 - The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.
- MIC Assay Procedure:
 - In a series of sterile test tubes or a 96-well microtiter plate, 1 mL of each concentration of the test compound is added.[\[15\]](#)
 - To each tube/well, 0.5 mL of the standardized bacterial inoculum is added.[\[15\]](#)
 - A positive control (growth control) tube is prepared containing the growth medium and the bacterial inoculum but no test compound.[\[15\]](#)
 - A negative control (sterility control) tube is prepared containing only the growth medium to check for contamination.[\[15\]](#)
- Incubation and Observation:
 - The tubes or plates are incubated at 37°C for 24 hours.[\[15\]](#)
 - After incubation, the tubes are visually inspected for turbidity (bacterial growth).
 - The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[\[15\]](#)

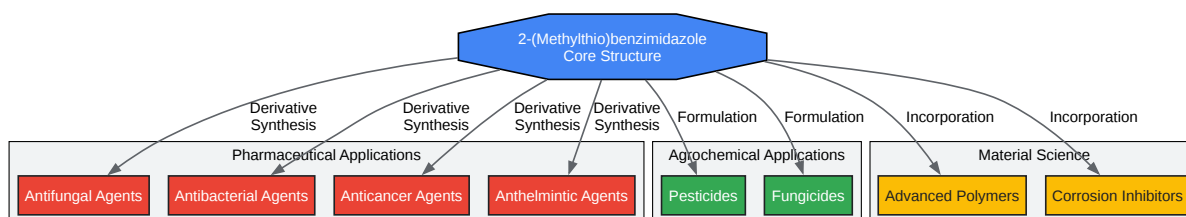
Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to **2-(Methylthio)benzimidazole**.



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Caption: General workflow for the synthesis of **2-(Methylthio)benzimidazole**.



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Caption: Application pathways for **2-(Methylthio)benzimidazole** as a core scaffold.

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